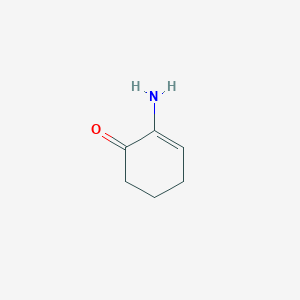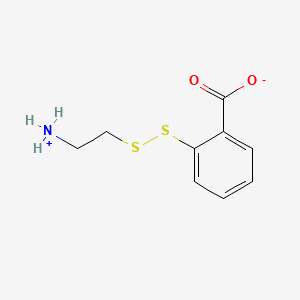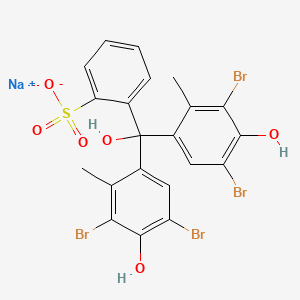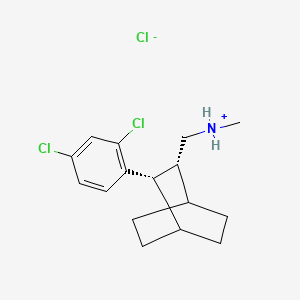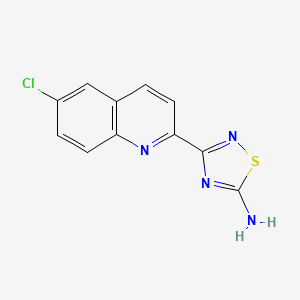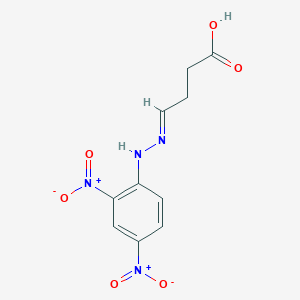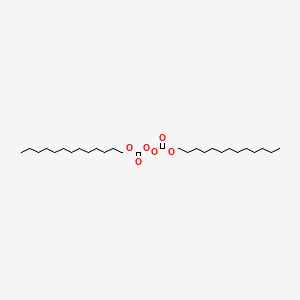
Ditridecyl peroxydicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditridecyl peroxydicarbonate is an organic peroxide compound with the chemical formula C_26H_52O_6. It is commonly used as an initiator in the polymerization of various monomers due to its ability to decompose and generate free radicals. This compound is particularly valued in industrial applications for its effectiveness in initiating polymerization reactions at relatively low temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ditridecyl peroxydicarbonate can be synthesized through the reaction of ditridecyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The general reaction conditions involve maintaining a low temperature to control the exothermic nature of the reactions and to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound typically involves a continuous process using a micro-packed bed reactor. This method allows for efficient control of reaction conditions, leading to high yields and purity of the final product. The use of phase transfer catalysts can further enhance the reaction efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Ditridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate various polymerization reactions. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled heating conditions. Common reagents used in these reactions include solvents like dichloromethane and stabilizers to prevent premature decomposition. The major products formed from these reactions are free radicals, which can then react with monomers to form polymers .
Wissenschaftliche Forschungsanwendungen
Ditridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. It serves as an initiator for the polymerization of vinyl esters, acrylates, and methacrylates. Its ability to generate free radicals at relatively low temperatures makes it suitable for use in the synthesis of heat-sensitive polymers. Additionally, it is used in the production of long-chain branched polypropylene, which has improved mechanical properties and melt strength .
Wirkmechanismus
The mechanism of action of ditridecyl peroxydicarbonate involves the homolytic cleavage of the peroxide bond, resulting in the formation of two alkoxy radicals. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets in this process are the carbon-carbon double bonds present in the monomers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Diethyl peroxydicarbonate
- Di(2-ethylhexyl) peroxydicarbonate
- Dimyristyl peroxydicarbonate
Uniqueness: Ditridecyl peroxydicarbonate is unique due to its long alkyl chains, which provide it with distinct solubility and stability properties compared to other peroxydicarbonates. This makes it particularly suitable for applications requiring low-temperature polymerization and the synthesis of polymers with specific mechanical properties .
Eigenschaften
CAS-Nummer |
53220-21-6 |
|---|---|
Molekularformel |
C28H54O6 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
tridecoxycarbonyloxy tridecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-27(29)33-34-28(30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
TUXIOAHIBIEZAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



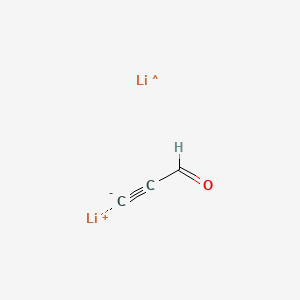
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
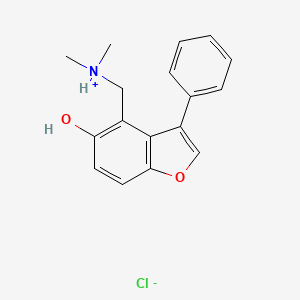
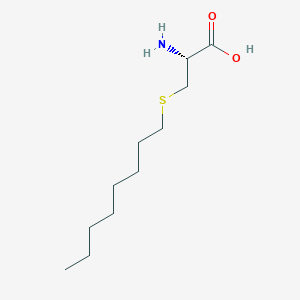

![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
